molecular formula C21H22N2O B14113244 N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide

N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide

Cat. No.: B14113244
M. Wt: 318.4 g/mol
InChI Key: PWAVXVLOLOWMTF-UHFFFAOYSA-N
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Description

N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide is an organic compound with the molecular formula C21H22N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide typically involves the reaction of 3-(4-(tert-butyl)phenyl)quinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)butylamide: A similar compound with a butyl group instead of an acetamide group.

    N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)carbamate: A carbamate derivative with similar structural features.

Uniqueness

N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C21H22N2O/c1-14(24)22-20-18(13-16-7-5-6-8-19(16)23-20)15-9-11-17(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,22,23,24)

InChI Key

PWAVXVLOLOWMTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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